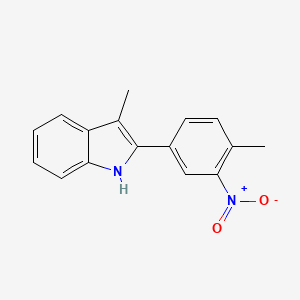
3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole is a synthetic compound that has been widely used in scientific research. It is also known as MNIP and belongs to the indole family of compounds.
Wissenschaftliche Forschungsanwendungen
MNIP has been used extensively in scientific research due to its unique properties. It has been shown to have anti-inflammatory and anti-tumor properties. MNIP has also been used as a fluorescent probe for imaging purposes. It has been used to study the mechanisms of cancer cell growth and to develop new cancer treatments.
Wirkmechanismus
The exact mechanism of action of MNIP is not fully understood. However, it has been shown to inhibit the production of inflammatory cytokines and to induce apoptosis in cancer cells. MNIP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
MNIP has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and to induce apoptosis in cancer cells. MNIP has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth. In addition, MNIP has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MNIP has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. MNIP is also highly fluorescent, making it useful for imaging purposes. However, MNIP has some limitations. It is not water-soluble, which can make it difficult to use in certain experiments. In addition, MNIP has not been extensively studied in vivo, so its effects in living organisms are not well understood.
Zukünftige Richtungen
There are a number of future directions for research involving MNIP. One area of research could focus on developing new cancer treatments based on MNIP. Another area of research could focus on understanding the mechanisms of MNIP's anti-inflammatory properties. Finally, future research could focus on developing new imaging techniques using MNIP.
Conclusion
In conclusion, MNIP is a synthetic compound that has been widely used in scientific research. It has a number of unique properties that make it useful for a variety of applications. MNIP has been shown to have anti-inflammatory and anti-tumor properties and has been used as a fluorescent probe for imaging purposes. While there are limitations to its use, MNIP has a number of advantages for lab experiments. Future research could focus on developing new cancer treatments, understanding the mechanisms of MNIP's anti-inflammatory properties, and developing new imaging techniques using MNIP.
Synthesemethoden
MNIP can be synthesized using a variety of methods. One common method involves the condensation of 4-methyl-3-nitrobenzaldehyde with indole in the presence of an acid catalyst. The resulting product is then subjected to a reduction reaction using a reducing agent such as sodium borohydride. The final product is purified using column chromatography.
Eigenschaften
IUPAC Name |
3-methyl-2-(4-methyl-3-nitrophenyl)-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-10-7-8-12(9-15(10)18(19)20)16-11(2)13-5-3-4-6-14(13)17-16/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLULJAOPXCCEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3N2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)
![N-(3-chlorobenzyl)-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5380988.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5381003.png)
![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![[1-(2-ethoxyethyl)piperidin-3-yl][4-(methylthio)phenyl]methanone](/img/structure/B5381015.png)
![4-({1-[3-(3-chloro-5-isoxazolyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5381016.png)
![2-[(4-nitrophenoxy)methyl]-1,3-benzothiazole](/img/structure/B5381025.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-[(2-methylpyrimidin-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5381037.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)
![3-(2-furyl)-5-[(1-naphthylmethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5381061.png)
![2-methyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)alaninamide](/img/structure/B5381072.png)
![3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5381074.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxybutanamide](/img/structure/B5381079.png)